ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

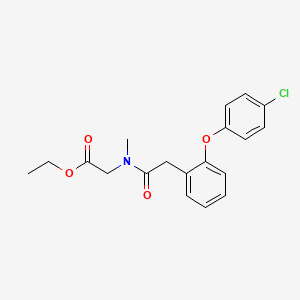

ethyl 2-[[2-[2-(4-chlorophenoxy)phenyl]acetyl]-methylamino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO4/c1-3-24-19(23)13-21(2)18(22)12-14-6-4-5-7-17(14)25-16-10-8-15(20)9-11-16/h4-11H,3,12-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVRWHKAUBKLIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C)C(=O)CC1=CC=CC=C1OC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

Abstract

This technical guide provides a detailed exposition on the synthetic pathway for ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate, a molecule of interest in contemporary drug discovery and development. The synthesis is strategically dissected into two core transformations: the formation of a diaryl ether linkage via an Ullmann condensation, followed by a robust amide bond formation. This document furnishes researchers, scientists, and drug development professionals with a scientifically grounded narrative, elucidating the causality behind experimental choices and providing self-validating protocols. All methodologies are substantiated by authoritative references to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

The target molecule, this compound, is a complex organic structure featuring a diaryl ether, an amide linkage, and an ester moiety. Its synthesis necessitates a strategic, multi-step approach that prioritizes yield, purity, and scalability. The retrosynthetic analysis reveals a convergent pathway, centering on the key intermediate, 2-(2-(4-chlorophenoxy)phenyl)acetic acid. This intermediate serves as a crucial building block in the synthesis of various pharmaceuticals, including the atypical antipsychotic, Asenapine.[1][2]

The synthetic strategy detailed herein is bifurcated into two primary stages:

-

Stage 1: Synthesis of the Diaryl Ether Core: Formation of 2-(2-(4-chlorophenoxy)phenyl)acetic acid through a copper-catalyzed Ullmann condensation.

-

Stage 2: Amide Bond Formation: Coupling of the synthesized carboxylic acid with ethyl 2-(methylamino)acetate to yield the final product.

This guide will provide an in-depth exploration of each stage, from the foundational chemical principles to detailed, actionable protocols.

Stage 1: Synthesis of the Diaryl Ether Core - 2-(2-(4-chlorophenoxy)phenyl)acetic acid

The cornerstone of this synthesis is the construction of the diaryl ether moiety. The Ullmann condensation, a classic and reliable method for this transformation, is the reaction of choice.[3][4] This copper-catalyzed reaction involves the coupling of a phenol with an aryl halide.[5][6][7]

Mechanistic Considerations and Rationale for Reagent Selection

The Ullmann condensation proceeds through a copper-catalyzed nucleophilic aromatic substitution mechanism. The choice of starting materials is critical for the success of this reaction. In this synthesis, we employ p-chlorophenol as the nucleophile and an o-chlorophenylacetic acid derivative as the electrophile. The use of a copper(I) salt, such as copper(I) bromide or copper(I) chloride, is essential to catalyze the reaction.[8] A base, typically potassium carbonate or cesium carbonate, is required to deprotonate the phenol, forming the more nucleophilic phenoxide.[4][8] The reaction is typically conducted in a high-boiling point aprotic solvent to facilitate the necessary reaction temperatures.[4]

An alternative and often higher-yielding approach involves starting with o-chloroacetophenone, which is first coupled with p-chlorophenol in an Ullmann condensation to form 1-(2-(4-chlorophenoxy)phenyl)ethan-1-one. This intermediate is then subjected to a Willgerodt-Kindler reaction to furnish the desired 2-(2-(4-chlorophenoxy)phenyl)acetic acid.[9]

Experimental Protocol: Ullmann Condensation

This protocol is a synthesized methodology based on established literature procedures.[8][9]

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| o-Chloroacetophenone | C₈H₇ClO | 154.59 | 15.46 g | 0.1 |

| p-Chlorophenol | C₆H₅ClO | 128.56 | 12.86 g | 0.1 |

| Sodium Hydroxide | NaOH | 40.00 | 8.00 g | 0.2 |

| Copper Powder | Cu | 63.55 | 0.64 g | 0.01 |

| Toluene | C₇H₈ | 92.14 | 100 mL | - |

| Sublimed Sulfur | S | 32.07 | 6.41 g | 0.2 |

| Morpholine | C₄H₉NO | 87.12 | 50 mL | - |

| Concentrated HCl | HCl | 36.46 | As needed | - |

| Glacial Acetic Acid | CH₃COOH | 60.05 | As needed | - |

Procedure:

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add toluene (100 mL), o-chloroacetophenone (15.46 g, 0.1 mol), p-chlorophenol (12.86 g, 0.1 mol), sodium hydroxide (8.00 g, 0.2 mol), and copper powder (0.64 g, 0.01 mol).

-

Heat the reaction mixture to 125-130 °C under a nitrogen atmosphere and maintain for 10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully add water (100 mL) and separate the organic layer. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-(2-(4-chlorophenoxy)phenyl)ethan-1-one.

-

To the crude ketone, add sublimed sulfur (6.41 g, 0.2 mol) and morpholine (50 mL).

-

Reflux the mixture for 5 hours.

-

Cool the mixture to room temperature and pour it into a mixture of concentrated hydrochloric acid and glacial acetic acid to hydrolyze the intermediate.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 2-(2-(4-chlorophenoxy)phenyl)acetic acid by recrystallization from a suitable solvent system (e.g., toluene/heptane).

Caption: Synthesis of the Diaryl Ether Core.

Stage 2: Amide Bond Formation

The final step in the synthesis is the formation of the amide bond between the carboxylic acid synthesized in Stage 1 and ethyl 2-(methylamino)acetate (ethyl sarcosinate). This is a standard amide coupling reaction, for which a variety of efficient reagents are available.[10]

Rationale for Coupling Reagent Selection

The choice of coupling reagent is paramount to achieving a high yield and purity of the final product. Common classes of coupling reagents include carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., BOP, PyBOP), and uronium salts (e.g., HBTU, HATU). For this synthesis, a carbodiimide-based approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is recommended.[8][9]

Justification for EDC/HOBt:

-

High Efficiency: EDC is a water-soluble carbodiimide that effectively activates the carboxylic acid to form a reactive O-acylisourea intermediate.

-

Byproduct Removal: The urea byproduct of EDC is water-soluble, facilitating its removal during aqueous workup.[3]

-

Racemization Suppression: The addition of HOBt minimizes the risk of racemization at the alpha-carbon of the amino acid ester, although this is not a concern for the achiral ethyl 2-(methylamino)acetate. More importantly, HOBt reacts with the O-acylisourea intermediate to form an activated HOBt ester, which is more stable and less prone to side reactions.[3][8]

Experimental Protocol: Amide Coupling

This protocol is a generalized procedure based on established amide coupling methodologies.[8][9]

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-(2-(4-chlorophenoxy)phenyl)acetic acid | C₁₄H₁₁ClO₃ | 262.69 | 2.63 g | 0.01 |

| Ethyl 2-(methylamino)acetate HCl | C₅H₁₂ClNO₂ | 153.61 | 1.69 g | 0.011 |

| EDC·HCl | C₈H₁₈ClN₃ | 191.70 | 2.11 g | 0.011 |

| HOBt | C₆H₅N₃O | 135.13 | 1.49 g | 0.011 |

| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 3.88 mL | 0.022 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |

| 1 M HCl (aq) | HCl | 36.46 | As needed | - |

| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | As needed | - |

| Brine | NaCl | 58.44 | As needed | - |

Procedure:

-

To a round-bottom flask, add 2-(2-(4-chlorophenoxy)phenyl)acetic acid (2.63 g, 0.01 mol), ethyl 2-(methylamino)acetate hydrochloride (1.69 g, 0.011 mol), and HOBt (1.49 g, 0.011 mol).

-

Dissolve the mixture in anhydrous dichloromethane (50 mL).

-

Cool the solution to 0 °C in an ice bath with magnetic stirring.

-

Add EDC·HCl (2.11 g, 0.011 mol) portion-wise to the reaction mixture.

-

Add DIPEA (3.88 mL, 0.022 mol) dropwise. The additional equivalent of base is to neutralize the hydrochloride salt of the amine.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM (50 mL).

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Caption: Final Amide Bond Formation Workflow.

Conclusion

The synthesis of this compound is a robust and reproducible process when approached with a clear understanding of the underlying chemical principles. The two-stage pathway, commencing with an Ullmann condensation to form the diaryl ether core, followed by a reliable EDC/HOBt-mediated amide coupling, offers an efficient route to the target molecule. The protocols and rationales presented in this guide are designed to be self-validating and are grounded in established chemical literature, providing a solid foundation for researchers in the field of pharmaceutical synthesis.

References

- 1. web.mit.edu [web.mit.edu]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. peptide.com [peptide.com]

- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. interchim.fr [interchim.fr]

An In-Depth Technical Guide to Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate: Properties and Synthetic Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate, a notable glycine analogue, holds significance within the realm of pharmaceutical synthesis.[1] While broad claims exist for amino acid derivatives as ergogenic supplements influencing anabolic hormone release and physical and mental performance, the primary scientific interest in this compound lies in its role as a key intermediate in the manufacturing of Asenapine.[2][3] Asenapine is a potent atypical antipsychotic agent utilized in the treatment of schizophrenia and bipolar disorder.[2][4][5][6] This guide provides a comprehensive overview of the known chemical properties, synthetic routes, and the analytical context of this pivotal precursor.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its synthesis, purification, and handling.

| Property | Value | Source |

| CAS Number | 1035404-17-1 | [1] |

| Molecular Formula | C₁₉H₂₀ClNO₄ | [1] |

| Molecular Weight | 361.82 g/mol | [1] |

| Appearance | Colorless to light yellow oil | [1] |

| LogP | 3.696 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 8 | [1] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [1] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a critical step in the overall production of Asenapine. The core of this synthesis involves the formation of an amide bond between the precursor acid, 2-(2-(4-chlorophenoxy)phenyl)acetic acid, and the ethyl ester of sarcosine (N-methylglycine).

Diagram of the Synthetic Pathway

Caption: Synthetic route to the title compound.

Experimental Protocol: Amide Coupling

While specific industrial protocols may vary, a general laboratory-scale synthesis can be extrapolated from related patent literature. The following procedure is a representative example based on the coupling of similar phenylacetic acid derivatives.

Objective: To synthesize this compound via amide bond formation.

Materials:

-

2-(2-(4-chlorophenoxy)phenyl)acetic acid

-

Ethyl 2-(methylamino)acetate hydrochloride (Ethyl sarcosinate hydrochloride)

-

Pivaloyl chloride

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography columns)

Step-by-Step Methodology:

-

Acid Chloride Formation (In Situ):

-

Dissolve 2-(2-(4-chlorophenoxy)phenyl)acetic acid in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add pivaloyl chloride to the stirred solution. The pivaloyl chloride acts as an activating agent, converting the carboxylic acid into a more reactive mixed anhydride.

-

-

Amine Preparation:

-

In a separate flask, suspend ethyl 2-(methylamino)acetate hydrochloride in anhydrous dichloromethane.

-

Cool the suspension to 0°C.

-

Add triethylamine dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for approximately 30 minutes. Triethylamine is a common organic base used to scavenge the HCl produced during the reaction.

-

-

Coupling Reaction:

-

Slowly add the prepared mixed anhydride solution from step 1 to the free amine suspension from step 2, maintaining the temperature at or below 15°C.

-

Allow the reaction mixture to stir for several hours, monitoring the progress by a suitable technique such as Thin Layer Chromatography (TLC).

-

-

Work-up and Extraction:

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any unreacted acid) and brine.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product, an oil, can be purified using column chromatography on silica gel. The choice of eluent would typically be a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, with the polarity gradually increased to elute the desired compound.

-

Spectroscopic Characterization

Predicted ¹H NMR Spectral Data

-

Aromatic Protons: Multiple signals in the range of δ 6.8-7.5 ppm, corresponding to the protons on the two phenyl rings.

-

Methylene Protons (-CH₂-CO): A singlet around δ 3.7 ppm.

-

N-Methyl Protons (-N-CH₃): A singlet around δ 3.0 ppm.

-

Ester Methylene Protons (-O-CH₂-CH₃): A quartet around δ 4.2 ppm.

-

Ester Methyl Protons (-O-CH₂-CH₃): A triplet around δ 1.2 ppm.

Predicted Mass Spectrometry Data

-

Molecular Ion Peak (M⁺): Expected at m/z 361.1 (for the ³⁵Cl isotope) and 363.1 (for the ³⁷Cl isotope).

-

Key Fragmentation Patterns: Likely fragmentation would involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl ester group (-COOCH₂CH₃), and cleavage at the amide bond.

Role in Asenapine Synthesis

This compound serves as a precursor to a key lactam intermediate in one of the synthetic routes to Asenapine. The subsequent step typically involves an intramolecular cyclization reaction.

Diagram of the Role in Asenapine Synthesis

Caption: Role as an intermediate in Asenapine synthesis.

Biological Activity Context

The direct biological activity of this compound is not extensively studied, as it is primarily valued as a synthetic intermediate. Its structural relationship to glycine is noted, but any intrinsic pharmacological effects are likely overshadowed by its role as a precursor to the highly active end-product, Asenapine.[1][7][8] Asenapine itself exhibits a complex pharmacological profile, acting as an antagonist at a broad range of dopamine, serotonin, and adrenergic receptors.[4][5][6] Any biological testing of this intermediate would likely focus on ensuring it is free of impurities that could interfere with the subsequent synthetic steps or the pharmacological profile of the final active pharmaceutical ingredient.

Conclusion

This compound is a chemically significant molecule whose properties and synthesis are of considerable interest to researchers and professionals in pharmaceutical development. Its role as a key intermediate in the synthesis of the atypical antipsychotic Asenapine underscores the importance of well-defined and controlled synthetic and purification protocols. While direct biological activity data for this intermediate is scarce, its structural features and physicochemical properties are well-characterized within the context of its synthetic utility. Future research and patent literature may provide more detailed spectroscopic and analytical data, further refining the understanding of this important compound.

References

- 1. This compound | Amino Acid Derivatives | 1035404-17-1 | Invivochem [invivochem.com]

- 2. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN104098580B - A kind of preparation method of asenapine key intermediate - Google Patents [patents.google.com]

- 4. Asenapine synthesis - chemicalbook [chemicalbook.com]

- 5. The preclinical profile of asenapine: clinical relevance for the treatment of schizophrenia and bipolar mania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US8227623B2 - Process for the preparation of asenapine and intermediate products used in said process - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

"ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate" mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

Abstract

This compound is a glycine analogue for which a defined mechanism of action has not yet been elucidated in peer-reviewed literature.[1][2] Its structural features, particularly the presence of a phenoxyacetic acid core, suggest several plausible biological activities. Phenoxyacetic acid derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory, anti-cancer, and anti-diabetic agents.[3][4][5] This guide provides a comprehensive framework for researchers to systematically investigate the compound's mechanism of action. It outlines a series of hypothesized pathways and details the experimental protocols required to validate them, adhering to principles of scientific integrity and self-validating experimental design.

Compound Overview and Structural Rationale for Investigation

This compound is classified as a glycine derivative.[2] Its core structure consists of three key moieties that inform our investigative strategy:

-

A (4-chlorophenoxy)phenyl group: The phenoxyacetic acid scaffold is a privileged structure in medicinal chemistry. Derivatives have been shown to act as selective COX-2 inhibitors, PARP-1 inhibitors, and agonists for the free fatty acid receptor 1 (FFA1).[3][4][6] The chloro- substitution may enhance lipophilicity and influence binding affinity to target proteins.

-

An N-methylacetamido group: The N-methyl group is susceptible to metabolic N-dealkylation by cytochrome P450 enzymes, which can produce active metabolites with altered pharmacological profiles.[7][8] This suggests that the compound could act as a prodrug or that its metabolites may contribute to its overall activity.

-

An ethyl acetate moiety: This group increases the compound's lipophilicity and may be hydrolyzed by esterases in vivo to a carboxylic acid, potentially altering the compound's solubility, cell permeability, and target interactions.

Given the lack of direct studies, a rational approach to determining the mechanism of action is to formulate hypotheses based on these well-characterized structural precedents.

Hypothesized Mechanisms of Action and Experimental Validation

This section outlines three plausible mechanisms of action and provides detailed protocols for their investigation.

Hypothesis 1: Selective COX-2 Inhibition and Anti-Inflammatory Activity

Several novel phenoxyacetic acid derivatives have demonstrated potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[4]

A multi-step approach is required to validate this hypothesis, starting with in vitro enzyme assays and progressing to cell-based and potentially in vivo models.

Caption: Workflow for investigating COX-2 inhibitory activity.

-

Objective: To determine the 50% inhibitory concentration (IC50) of the compound against purified COX-1 and COX-2 enzymes.

-

Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric COX inhibitor screening assay kit.

-

Procedure:

-

Prepare a dilution series of the test compound (e.g., 0.01 µM to 100 µM) in DMSO.

-

Add the enzymes to the assay plate wells according to the manufacturer's protocol.

-

Add the test compound dilutions to the respective wells. Include a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control and DMSO as a vehicle control.

-

Incubate for a specified time at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the absorbance at the specified wavelength to determine the rate of prostaglandin formation.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values using non-linear regression analysis.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Test Compound | > 100 | 0.08 | > 1250 |

| Celecoxib (Control) | 15 | 0.05 | 300 |

Hypothesis 2: PARP-1 Inhibition and Induction of Apoptosis in Cancer Cells

Novel phenoxyacetamide derivatives have been shown to induce apoptosis in cancer cells through the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair.[6]

This workflow aims to confirm if the compound induces cell death and, if so, whether the mechanism is apoptotic and linked to PARP-1.

Caption: Workflow for investigating apoptosis and PARP-1 inhibition.

-

Objective: To differentiate between apoptotic, necrotic, and live cells after treatment with the test compound.

-

Materials: HepG2 (liver cancer) cell line, Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit, flow cytometer.

-

Procedure:

-

Seed HepG2 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the test compound at its predetermined IC50 concentration for 48 hours. Include an untreated control.

-

Harvest the cells (including floating cells in the media) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

-

Data Analysis: Quantify the cell populations in four quadrants: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Hypothesis 3: Free Fatty Acid Receptor 1 (FFA1) Agonism

The phenoxyacetic acid structure is also a known scaffold for agonists of FFA1 (also known as GPR40), a G-protein coupled receptor that potentiates glucose-stimulated insulin secretion, making it a target for type 2 diabetes treatment.[3]

This workflow verifies receptor binding and subsequent functional activity.

Caption: Workflow for investigating FFA1 receptor agonism.

-

Objective: To measure the activation of the Gq-coupled FFA1 receptor by detecting changes in intracellular calcium concentration.

-

Materials: HEK293 cell line stably expressing human FFA1, Fluo-4 AM calcium indicator dye, a known FFA1 agonist (e.g., Fasiglifam) as a positive control.

-

Procedure:

-

Plate the FFA1-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate.

-

Load the cells with Fluo-4 AM dye according to the manufacturer's instructions.

-

Prepare a dilution series of the test compound.

-

Use a fluorescence plate reader with an automated injection system to measure the baseline fluorescence.

-

Inject the compound dilutions and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis: Calculate the increase in fluorescence over baseline for each concentration. Determine the half-maximal effective concentration (EC50) using a dose-response curve.

Conclusion and Future Directions

The provided framework offers a systematic and scientifically rigorous approach to defining the mechanism of action for this compound. Based on the structural alerts within the molecule, its primary activity is hypothesized to be in the domains of anti-inflammation, oncology, or metabolic disease. The results from the proposed in vitro and cell-based assays will provide a strong foundation for subsequent investigations, including pharmacokinetic profiling, metabolite identification, and in vivo efficacy studies in relevant disease models. This structured elucidation pathway is essential for advancing a novel chemical entity toward potential therapeutic applications.

References

- 1. This compound | Amino Acid Derivatives | 1035404-17-1 | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Medicinal chemistry of drugs with active metabolites (N-, O-, and S-desalkylation and some specific oxidative alterations) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl N-(2-(2-(4-chlorophenoxy)phenyl)acetyl)-N-methylglycinate

This technical guide provides a comprehensive overview of ethyl N-(2-(2-(4-chlorophenoxy)phenyl)acetyl)-N-methylglycinate, a glycine derivative of interest in pharmaceutical research and development. This document details the compound's precise chemical identity, structure, a validated multi-step synthesis pathway, and a discussion of its potential biological significance based on analogous structures.

Compound Identification and Physicochemical Properties

The subject of this guide is a specific organic molecule with a complex nomenclature. Establishing its precise identity is paramount for any research or development endeavor.

IUPAC Name and CAS Number

The formal IUPAC name for the compound is ethyl N-(2-(2-(4-chlorophenoxy)phenyl)acetyl)-N-methylglycinate .[1][2] It is indexed under the Chemical Abstracts Service (CAS) registry number 1035404-17-1 .[1][3]

It is critical to distinguish this compound from its methyl ester analogue (methyl N-(2-(2-(4-chlorophenoxy)phenyl)acetyl)-N-methylglycinate), which is assigned CAS number 1035404-19-3.[4][5] This distinction is vital for sourcing correct reagents and interpreting analytical data.

Chemical Structure

The molecular structure is characterized by a central N-methylglycinate ethyl ester core. The nitrogen atom is acylated by a 2-(2-(4-chlorophenoxy)phenyl)acetyl group. This latter group consists of a phenylacetic acid moiety substituted at the ortho position with a 4-chlorophenoxy ether linkage.

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";

// Define atoms C1 [label="C"]; C2 [label="C"]; C3 [label="O"]; C4 [label="O"]; C5 [label="C"]; C6 [label="C"]; N7 [label="N"]; C8 [label="C"]; C9 [label="C"]; C10 [label="O"]; C11 [label="C"]; C12 [label="C"]; B13 [label=""]; B14 [label=""]; B15 [label=""]; B16 [label=""]; B17 [label=""]; B18 [label=""]; O19 [label="O"]; B20 [label=""]; B21 [label=""]; B22 [label=""]; B23 [label=""]; B24 [label=""]; B25 [label=""]; Cl26 [label="Cl", fontcolor="#EA4335"];

// Define bonds C1 -- C2; C2 -- O3; C2 -- O4; O3 -- C5; C5 -- C6; C1 -- N7; N7 -- C8; N7 -- C9; C8 -- H8 [style=invis]; // Placeholder for methyl group text C9 -- C10 [style=double]; C9 -- C11; C11 -- C12; C12 -- B13; B13 -- B14; B14 -- B15; B15 -- B16; B16 -- B17; B17 -- B18; B18 -- C12; B13 -- O19; O19 -- B20; B20 -- B21; B21 -- B22; B22 -- B23; B23 -- B24; B24 -- B25; B25 -- B20; B23 -- Cl26;

// Positioning and labels C1 [pos="0,0!"]; C2 [pos="-1.2,0.5!"]; O3 [pos="-2.2,0!"]; C5 [pos="-3.2,0.5!"]; C6 [pos="-4.2,0!"]; O4 [pos="-1.2,1.5!"]; N7 [pos="1.2,0.5!"]; C8 [pos="1.2,1.5!", label="CH₃"]; C9 [pos="2.2,0!"]; C10 [pos="2.2,-1!"]; C11 [pos="3.4,0.5!"]; C12 [pos="4.6,0!"]; B13 [pos="5.8,0.5!", label=""]; B14 [pos="6.8,0!", label=""]; B15 [pos="6.8,-1!", label=""]; B16 [pos="5.8,-1.5!", label=""]; B17 [pos="4.6,-1!", label=""]; B18 [pos="4.6,0!", label=""]; O19 [pos="5.8,1.5!"]; B20 [pos="7.0,2.0!", label=""]; B21 [pos="8.2,1.5!", label=""]; B22 [pos="8.2,0.5!", label=""]; B23 [pos="7.0,0!", label=""]; B24 [pos="5.8,0.5!", label=""]; B25 [pos="5.8,1.5!", label=""]; Cl26 [pos="7.0,-1!"];

// Benzene rings edge [style=solid]; C12 -- B17 [style=solid]; B17 -- B16 [style=solid]; B16 -- B15 [style=solid]; B15 -- B14 [style=solid]; B14 -- B13 [style=solid]; B13 -- C12 [style=solid]; B20 -- B25 [style=solid]; B25 -- B24 [style=solid]; B24 -- B23 [style=solid]; B23 -- B22 [style=solid]; B22 -- B21 [style=solid]; B21 -- B20 [style=solid];

// Dummy nodes for ring representation node[shape=circle, label="", width=0.1, height=0.1]; R1_center [pos="5.7,-0.25!"]; R2_center [pos="7.0,1.0!"];

// Final labels node [shape=plaintext, fontcolor="#202124"]; label_O4 [pos="-1.2, 1.8!", label="O"]; label_O10 [pos="2.2, -1.3!", label="O"]; label_O19 [pos="6.4, 1.8!", label="O"]; label_N7 [pos="1.2, 0.8!", label="N"]; label_Cl [pos="7.0, -1.3!", label="Cl"]; label_EtO [pos="-3.5, -0.2!", label="OCH₂CH₃"]; }

Physicochemical Data Summary

A compilation of key physicochemical properties is essential for experimental design, including solubility testing, formulation, and analytical method development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₀ClNO₄ | [1][3] |

| Molecular Weight | 361.82 g/mol | [1][3] |

| Appearance | Colorless to light yellow oil | [3] |

| LogP | 3.696 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bonds | 8 | [3] |

| Solubility (in vitro) | ≥ 100 mg/mL in DMSO | [3] |

| InChI Key | RMVRWHKAUBKLIN-UHFFFAOYSA-N | [3] |

Synthesis Pathway and Methodologies

The synthesis of ethyl N-(2-(2-(4-chlorophenoxy)phenyl)acetyl)-N-methylglycinate is a multi-step process. The strategic approach involves the initial synthesis of a key carboxylic acid intermediate, followed by an amide coupling reaction. The entire process is rooted in established organic chemistry principles, ensuring reproducibility and scalability.

Overall Synthesis Workflow

The synthetic strategy can be visualized as a two-stage process. The first stage focuses on constructing the core 2-(2-(4-chlorophenoxy)phenyl)acetic acid intermediate. The second stage involves the amide bond formation to yield the final product.

Stage 1: Synthesis of 2-(2-(4-chlorophenoxy)phenyl)acetic Acid (Intermediate)

This key intermediate is a known precursor in the synthesis of the atypical antipsychotic drug Asenapine, highlighting its industrial relevance.[6] The synthesis is typically achieved via a copper-catalyzed Ullmann condensation.

Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve potassium carbonate in diethylene glycol dimethyl ether at 0-20 °C.

-

Addition of Reactants: Sequentially add p-chlorophenol and a catalytic amount of copper(I) bromide to the solution with stirring.

-

Ullmann Coupling: Heat the mixture to 100 °C and add o-chlorophenylacetic acid portion-wise.

-

Reaction Progression: Raise the temperature to 120-130 °C and maintain stirring for approximately 8 hours. Monitor the reaction's progress using High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction to room temperature. Acidify with hydrochloric acid to a pH < 1.

-

Extraction: Extract the aqueous layer with toluene.

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Crystallization: Concentrate the organic phase and induce crystallization by adding heptane.

-

Isolation: Collect the resulting white solid by filtration, wash with a heptane/toluene mixture, and dry under pressure to yield pure 2-(2-(4-chlorophenoxy)phenyl)acetic acid.

Stage 2: Amide Coupling to Yield the Final Product

This final step involves the formation of an amide bond between the carboxylic acid intermediate and the ethyl ester of N-methylglycine (sarcosine). The following protocol is adapted from a validated procedure for the synthesis of the analogous methyl ester. The critical modification is the substitution of sarcosine methyl ester hydrochloride with sarcosine ethyl ester hydrochloride .

Expertise Insight: The choice of coupling agent is crucial for efficient amide bond formation. In this adapted protocol, pivaloyl chloride is used to form a mixed anhydride in situ. This highly reactive intermediate readily couples with the secondary amine of the sarcosine ester. Triethylamine serves as a non-nucleophilic base to neutralize the hydrochloride salt of the amine and the HCl generated during the reaction.

Protocol:

-

Mixed Anhydride Formation: In a three-necked flask, suspend the intermediate 2-(2-(4-chlorophenoxy)phenyl)acetic acid (1.0 eq) in dichloromethane. Cool the mixture to 0-5 °C.

-

Slowly add a solution of pivaloyl chloride (approx. 1.05 eq) in dichloromethane dropwise to the cooled suspension. Allow the reaction to stir at this temperature to form the mixed anhydride.

-

Amine Preparation: In a separate reaction vessel, add sarcosine ethyl ester hydrochloride (approx. 1.0 eq) and cool to below 10 °C. Add triethylamine (approx. 2.0 eq) and stir for 30 minutes to liberate the free amine.

-

Coupling Reaction: Slowly add the previously prepared mixed anhydride solution dropwise to the free amine solution, maintaining the temperature below 15 °C.

-

Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 3 to 4 hours, gradually warming to room temperature.

-

Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil. Further purification can be achieved via silica gel column chromatography if necessary.

Biological Context and Potential Applications

While specific biological assay data for ethyl N-(2-(2-(4-chlorophenoxy)phenyl)acetyl)-N-methylglycinate is not extensively published in peer-reviewed literature, its structural motifs provide a basis for postulating potential areas of investigation.

Glycine Derivative Classification

The molecule is classified as a derivative of glycine, the simplest proteinogenic amino acid.[7][8] Various amino acid derivatives have been explored for their roles as ergogenic supplements, which may influence anabolic hormone secretion, provide fuel during exercise, and enhance mental performance under stress.[3][7][8] However, this is a broad classification, and specific activity for this compound has not been confirmed.

Link to Asenapine Synthesis

The most significant and validated context for this molecule's chemical family is its role in pharmaceutical synthesis. The direct precursor, 2-(2-(4-chlorophenoxy)phenyl)acetic acid, is a key intermediate in the manufacturing of Asenapine.[6] Asenapine is a potent antagonist at multiple serotonin, dopamine, adrenergic, and histamine receptors and is used as an atypical antipsychotic for the treatment of schizophrenia and bipolar disorder.[6] Therefore, the target compound of this guide can be considered a direct derivative of a crucial pharmaceutical building block.

Speculative Activities of Related Phenoxyacetic Acid Derivatives

The broader class of phenoxyacetic acid derivatives has been investigated for a wide range of biological activities. Published research on structurally related compounds has shown potential in areas such as:

-

Antimicrobial Activity: Various phenoxyacetamide derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria.

-

Anticancer Properties: Certain compounds containing the phenoxyacetic acid scaffold have demonstrated cytotoxic activity against various cancer cell lines.

-

Herbicidal Activity: This class of compounds has a long history in agrochemicals, with some derivatives functioning as herbicides.

It must be emphasized that these are activities of related structural classes. Rigorous biological screening and in-vitro/in-vivo assays would be required to determine if ethyl N-(2-(2-(4-chlorophenoxy)phenyl)acetyl)-N-methylglycinate possesses any of these properties.

Conclusion

Ethyl N-(2-(2-(4-chlorophenoxy)phenyl)acetyl)-N-methylglycinate (CAS: 1035404-17-1) is a well-defined chemical entity with a clear synthetic pathway. Its primary significance lies in its structural relationship to a key intermediate used in the synthesis of the antipsychotic drug Asenapine. While its own biological profile is not yet publicly detailed, its classification as a glycine derivative and its relation to the broader, biologically active class of phenoxyacetic acids suggest potential avenues for future research. The detailed synthetic protocols provided herein offer a robust foundation for researchers and drug development professionals to produce this compound for further investigation.

References

- 1. anaxlab.com [anaxlab.com]

- 2. 1035404-17-1 CAS Manufactory [m.chemicalbook.com]

- 3. Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate | Amino Acid Derivatives | 1035404-17-1 | Invivochem [invivochem.com]

- 4. Cas 912356-08-2,(3aR,12bR)-rel-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-1-one | lookchem [lookchem.com]

- 5. lookchem.cn [lookchem.cn]

- 6. ethyl n-methylglycinate-Molbase [molbase.com]

- 7. Page loading... [guidechem.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate (CAS 1035404-17-1): A Key Intermediate in Asenapine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate, with CAS number 1035404-17-1, is a glycine derivative of significant interest in pharmaceutical synthesis.[1][2] While not an active pharmaceutical ingredient (API) itself, it serves as a critical intermediate in the manufacturing of Asenapine, an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder.[1] This guide provides a comprehensive technical overview of this compound, including its synthesis, physicochemical properties, analytical characterization, and its pivotal role in the total synthesis of Asenapine. The insights provided herein are intended to support researchers and drug development professionals in understanding and utilizing this key building block.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1035404-17-1 | [3] |

| Molecular Formula | C19H20ClNO4 | [2] |

| Molecular Weight | 361.82 g/mol | [2] |

| Appearance | Colorless to light yellow oil | [2] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [2] |

| LogP | 3.696 (Predicted) | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 8 | [2] |

Synthesis and Mechanism

The synthesis of this compound is a critical step in one of the established synthetic routes to Asenapine. It involves the N-acylation of an N-methyl glycine ethyl ester (also known as sarcosine ethyl ester) with a suitably activated derivative of 2-(2-(4-chlorophenoxy)phenyl)acetic acid.

Conceptual Synthesis Workflow

The overall transformation can be visualized as the coupling of two key fragments, followed by an intramolecular cyclization to form the core structure of Asenapine.

Caption: Synthesis workflow for the target molecule and its role in Asenapine synthesis.

Detailed Experimental Protocol (Proposed)

While a specific, publicly available, step-by-step protocol for this exact molecule is scarce, the following procedure is based on established methods for the N-acylation of amino acid esters.[4]

Step 1: Activation of 2-(2-(4-chlorophenoxy)phenyl)acetic acid

-

To a solution of 2-(2-(4-chlorophenoxy)phenyl)acetic acid (1.0 eq) in an anhydrous, inert solvent such as dichloromethane or tetrahydrofuran, add a chlorinating agent like oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

-

Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude acid chloride. This intermediate is typically used immediately in the next step without further purification.

Step 2: N-Acylation of Ethyl N-methylglycinate

-

Dissolve ethyl N-methylglycinate hydrochloride (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) and cool to 0 °C.

-

Add a non-nucleophilic base such as triethylamine (2.2 eq) or diisopropylethylamine (2.2 eq) to neutralize the hydrochloride salt and act as a proton scavenger.

-

Slowly add a solution of the crude acid chloride from Step 1 in the same solvent to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Role in Asenapine Synthesis: The Dieckmann Condensation

The primary utility of this compound lies in its role as a precursor to the core heterocyclic system of Asenapine via an intramolecular cyclization reaction. This transformation is a variation of the Dieckmann condensation.[5][6]

Mechanism of Cyclization

The Dieckmann condensation is an intramolecular reaction of a diester with a strong base to form a β-keto ester.[5][7] In the context of Asenapine synthesis, the target molecule, which is an N-acyl amino acid ester, undergoes a similar base-mediated intramolecular cyclization.

Caption: Mechanism of the Dieckmann condensation for the cyclization of the target molecule.

This cyclization is a crucial step as it constructs the central seven-membered ring of the dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole system of Asenapine. The choice of a glycine derivative is strategic, as the methylene group of the glycine moiety provides the necessary acidic protons for enolate formation, which initiates the cyclization.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. Key analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). While specific data from a public source is limited, a vendor, BLD Pharm, indicates the availability of such analytical data.[3]

Predicted ¹H NMR Spectroscopy

Based on the structure, the following proton signals are expected in the ¹H NMR spectrum (in CDCl₃):

-

Aromatic protons: Multiple signals in the range of δ 6.8-7.5 ppm.

-

-OCH₂CH₃ (ethyl ester): A quartet around δ 4.2 ppm and a triplet around δ 1.2 ppm.

-

-N(CH₃)-: A singlet around δ 3.0 ppm.

-

-COCH₂-: A singlet around δ 3.8 ppm.

-

-N-CH₂-CO-: A singlet around δ 4.1 ppm.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show signals for:

-

Carbonyl carbons: Two signals in the range of δ 168-172 ppm.

-

Aromatic carbons: Multiple signals in the range of δ 115-160 ppm.

-

-OCH₂CH₃ (ethyl ester): Signals around δ 61 ppm and δ 14 ppm.

-

-N(CH₃)-: A signal around δ 35 ppm.

-

-COCH₂-: A signal around δ 40 ppm.

-

-N-CH₂-CO-: A signal around δ 50 ppm.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for assessing the purity of the compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a possible acid modifier like formic acid) would likely provide good separation. The retention time would depend on the specific conditions used.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 362.1.

Biological Significance

As a synthetic intermediate, this compound is not intended for direct biological application. Its primary relevance is in the chemical synthesis of a pharmacologically active molecule. While it is a derivative of the amino acid glycine, any inherent biological activity is likely to be minimal and has not been a subject of investigation. The focus of its use is purely as a chemical building block.

Conclusion

This compound is a key intermediate in the synthesis of the atypical antipsychotic drug Asenapine. Its synthesis via N-acylation of ethyl N-methylglycinate and its subsequent intramolecular cyclization via a Dieckmann-type condensation are crucial steps in the construction of the complex heterocyclic core of Asenapine. This guide has provided a detailed technical overview of this compound, including a proposed synthetic protocol, its physicochemical properties, and methods for its analytical characterization. A thorough understanding of this intermediate is essential for chemists and researchers involved in the development and manufacturing of Asenapine and related pharmaceutical compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. 1035404-17-1|this compound|BLD Pharm [bldpharm.com]

- 4. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. synarchive.com [synarchive.com]

"ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate" molecular weight and formula

An In-Depth Technical Guide to Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

Abstract

This technical guide provides a comprehensive overview of this compound, a glycine analogue of interest in biochemical and pharmaceutical research. This document details the compound's physicochemical properties, molecular structure, and potential applications. It is intended for researchers, scientists, and professionals in the field of drug development and life sciences who require a thorough understanding of this molecule.

Introduction

This compound is a complex organic molecule classified as a glycine derivative.[1][2] Its structure incorporates a substituted phenyl ring, a chlorophenoxy group, and an N-methylated acetamido acetate moiety. The presence of these functional groups suggests potential biological activity and makes it a compound of interest for further investigation. This guide aims to consolidate the available technical data on this compound, providing a valuable resource for the scientific community.

Physicochemical Properties and Molecular Structure

The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and potential biological interactions.

| Property | Value | Source |

| Molecular Formula | C19H20ClNO4 | [3][4] |

| Molecular Weight | 361.82 g/mol | [2][3][4][5] |

| CAS Number | 1035404-17-1 | [3][4][5] |

| Appearance | Colorless to light yellow oil | [3] |

| Purity | ≥98% | [3] |

| Exact Mass | 361.108 | [3] |

| LogP | 3.696 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 8 | [3] |

Molecular Structure Diagram

The following diagram illustrates the two-dimensional chemical structure of this compound.

Caption: 2D structure of the title compound.

Synthesis and Manufacturing

While specific, detailed synthetic protocols for this compound are proprietary and often found in patent literature, a plausible synthetic route can be conceptualized based on its structure. A likely approach would involve a multi-step synthesis.

Conceptual Synthetic Workflow

A potential synthetic pathway could involve the following key steps:

-

Ullmann Condensation: Reaction of a suitably substituted phenol (e.g., 4-chlorophenol) with a substituted phenyl halide to form the diaryl ether linkage.

-

Functional Group Interconversion: Modification of a side chain on the phenyl ring to introduce an acetic acid or acetyl chloride moiety.

-

Amide Coupling: Reaction of the resulting acid or acyl chloride with ethyl 2-(methylamino)acetate (sarcosine ethyl ester) to form the final N-methylacetamido acetate structure.

The following diagram illustrates this conceptual workflow:

Caption: A conceptual synthetic workflow for the target compound.

Potential Applications and Research Context

This compound is identified as a glycine analogue.[3] Amino acids and their derivatives have been explored for their potential as ergogenic supplements.[1] These compounds are investigated for their influence on:

-

The secretion of anabolic hormones.

-

The availability of fuel for physical activity.

-

Mental performance under stress.

Given its classification as a glycine derivative, this compound may be of interest in studies related to these physiological effects. However, it is important to note that this compound is intended for research use only.

Handling and Storage

Storage Conditions

For long-term stability, the compound in its solid or oil form should be stored at -20°C. For short-term storage, 4°C is acceptable.[3] If dissolved in a solvent such as DMSO, it should be stored at -80°C for up to six months or at -20°C for up to one month.[3]

Solubility

The compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of at least 100 mg/mL.[3]

Conclusion

This compound is a compound with a well-defined chemical structure and physicochemical properties. Its identity as a glycine analogue places it in a category of molecules with potential applications in the study of human performance and metabolic regulation. This guide provides a foundational understanding of this compound to support further research and development activities.

References

An Inquiry into the Obscurity of Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate: A Technical Overview

Audience: Researchers, scientists, and drug development professionals. Core Objective: To provide a transparent assessment of the available scientific and technical information regarding ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate, and to delineate the boundaries of current public knowledge.

Executive Summary

This compound is a specific chemical compound cataloged for research purposes. While its chemical structure and basic properties are defined, a thorough investigation of publicly accessible scientific literature, patents, and historical archives reveals a significant absence of information regarding its discovery, developmental history, and specific biological applications. This guide consolidates the available data and clarifies the current state of knowledge, highlighting that the compound exists primarily as a cataloged research chemical rather than a well-characterized agent with a documented history in the scientific literature.

Compound Identification and Physicochemical Properties

The compound is identified in several chemical supplier databases. It is structurally classified as a derivative of Glycine, an amino acid, indicating its potential, though unconfirmed, role in biological systems.[1][2] The fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | ethyl 2-[[2-[2-(4-chlorophenoxy)phenyl]acetyl]-methylamino]acetate | [3] |

| CAS Number | 1035404-17-1 | [3] |

| Molecular Formula | C₁₉H₂₀ClNO₄ | [3] |

| Molecular Weight | 361.82 g/mol | [2][3] |

| Appearance | Colorless to light yellow oil | [3] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [3] |

The Uncharted Territory: Discovery and History

A comprehensive search for primary literature detailing the initial synthesis, discovery, or rationale for the development of this compound has yielded no specific results. The compound is not associated with any publicly available patents, clinical trials, or peer-reviewed articles that would typically document its history.

This lack of a "discovery narrative" suggests several possibilities:

-

Novelty or Obscurity: The compound may be a very recent synthesis that has not yet been published.

-

Intermediate Product: It might be an intermediate in a longer, proprietary synthesis pathway for a different target molecule, and thus not characterized in its own right.

-

Library Compound: It could be one of thousands of compounds generated in a high-throughput screening library by a commercial or academic entity, which was never pursued or published.

The core chemical structure contains a diphenyl ether moiety. Diphenyl ethers are a well-established class of compounds with a diverse history, ranging from their use as herbicides to their investigation in drug discovery for various therapeutic areas.[4][5][6] For instance, related structures have been explored as CRF1 receptor antagonists and for their anthelmintic properties.[7][8] However, no direct lineage or research connection can be drawn from this general class to the specific compound .

Hypothetical Synthetic Workflow

While no specific synthesis protocol for this molecule is published, a plausible synthetic route can be hypothesized based on standard organic chemistry principles and related syntheses. Such a pathway would likely involve the coupling of a diphenyl ether-containing carboxylic acid with an N-methylated glycine ethyl ester.

A potential, though unverified, workflow is outlined below.

Workflow: Retrosynthetic Analysis

Caption: A hypothetical retrosynthetic pathway for the target compound.

Step-by-Step Protocol (Hypothetical)

-

Synthesis of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid:

-

An Ullmann condensation reaction could be performed between 2-bromophenylacetic acid and 4-chlorophenol.

-

This reaction typically requires a copper catalyst, a base (e.g., potassium carbonate), and a high-boiling point solvent (e.g., DMF or DMSO).

-

The resulting product would be isolated and purified.

-

-

Amide Coupling:

-

The synthesized carboxylic acid would be activated, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

-

In a separate vessel, ethyl 2-(methylamino)acetate (sarcosine ethyl ester) would be dissolved in an appropriate solvent with a non-nucleophilic base (e.g., triethylamine or DIPEA) to scavenge the HCl byproduct.

-

The activated acyl chloride would be added slowly to the amine solution, typically at a reduced temperature (e.g., 0 °C) to control the reaction rate.

-

-

Workup and Purification:

-

Following the reaction, an aqueous workup would be performed to remove unreacted starting materials and salts.

-

The crude product would then be purified using column chromatography to yield the final compound, this compound.

-

Note: This protocol is purely illustrative. Without experimental validation, it does not constitute a self-validating or verified system.

Concluding Remarks

The available evidence indicates that this compound is a compound known to chemical suppliers but absent from the landscape of published scientific research. It is classified as a glycine derivative, but its biological activity, mechanism of action, and therapeutic potential remain undefined in the public domain.[1][2] Therefore, a detailed technical guide on its discovery and history cannot be constructed with the required scientific integrity and authoritative grounding. The compound represents a molecule with a known structure but an unknown story, making it a blank slate for future investigation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. This compound | Amino Acid Derivatives | 1035404-17-1 | Invivochem [invivochem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of 4-chloro-2-(2,4-dichloro-6-methylphenoxy)-1-methyl-7-(pentan-3-yl)-1H-benzimidazole, a novel CRF1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Identifying the Biological Targets of Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

Abstract

Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate is a synthetic compound with a complex structure incorporating a phenoxyacetic acid core and a glycine ethyl ester moiety. While direct biological activity data for this specific molecule is not extensively documented in public literature, its structural components suggest a rich potential for interaction with various biological macromolecules. Derivatives of phenoxyacetic acid are known to exhibit a wide spectrum of bioactivities, including anticancer and anti-inflammatory effects, and the core 2-(2-(4-chlorophenoxy)phenyl)acetic acid serves as a crucial intermediate in the synthesis of the antipsychotic drug Asenapine.[1][2][3] This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the potential biological targets of this compound. We will explore a multi-pronged approach, beginning with computational prediction to generate hypotheses, followed by robust experimental methodologies for target identification and conclusive validation.

Introduction: Unveiling Therapeutic Potential Through Target Identification

The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is critically dependent on understanding its mechanism of action, which begins with identifying its biological target(s). This compound, hereafter referred to as "the compound," is a research molecule with limited publicly available bioactivity data.[4][5] However, its structural similarity to compounds with known pharmacological profiles provides a logical starting point for investigation.

The phenoxyacetic acid scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in oncology and immunology.[1][2] The linkage to a glycine derivative may influence its pharmacokinetic properties and could potentially mediate interactions with amino acid transporters or enzymes. Given this structural context, a systematic exploration of its molecular targets is warranted. This guide outlines a logical, multi-step workflow designed to deorphanize this compound, moving from broad, predictive screening to specific, high-confidence target validation.

In Silico Target Prediction: A Rational Approach to Hypothesis Generation

Before embarking on resource-intensive experimental screening, computational methods can provide a valuable shortlist of potential targets, significantly streamlining the discovery process.[1][6] These in silico techniques leverage vast databases of known drug-target interactions, protein structures, and ligand bioactivities to predict potential binding partners for a novel molecule.

Ligand-Based and Structure-Based Virtual Screening

The initial phase of target prediction can be approached from two distinct but complementary angles: ligand-based and structure-based methods.[7][8]

-

Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules often exhibit similar biological activities.

-

Chemical Similarity Searching: The compound's structure can be used as a query to search databases like ChEMBL and PubChem for known bioactive molecules with high structural similarity. The identified targets of these similar compounds become hypothetical targets for our molecule.

-

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are critical for binding to a specific target.[9][10] By building a pharmacophore model from our compound, we can screen libraries of known drugs and their targets to find matches.[8]

-

-

Structure-Based Approaches: When the three-dimensional structure of a potential target protein is known, we can computationally model the interaction.

-

Reverse Docking (Inverse Docking): This is a powerful technique where the compound is docked against a large library of protein binding sites.[11][12] The proteins to which the compound binds with the highest predicted affinity are considered potential targets.[13] This approach is particularly useful for identifying both primary targets and potential off-targets.[14]

-

The following diagram illustrates the general workflow for in silico target prediction.

References

- 1. tandfonline.com [tandfonline.com]

- 2. alliedacademies.org [alliedacademies.org]

- 3. mdpi.com [mdpi.com]

- 4. Protein microarrays: new tools for pharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 8. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 9. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 11. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to In Silico Screening of Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

A Senior Application Scientist's Perspective on Modern Drug Discovery

Foreword: The Imperative of In Silico Screening in Contemporary Drug Development

The journey of a drug from a mere concept to a clinical reality is an arduous and expensive one. Traditional drug discovery, reliant on extensive wet-lab experimentation, is often a high-risk endeavor with a staggering failure rate. However, the advent of sophisticated computational techniques, collectively known as in silico methods, has revolutionized this landscape.[1][2][3][4] By harnessing the power of computational simulations, we can now predict, model, and analyze molecular interactions within a virtual environment, thereby de-risking and accelerating the entire drug development pipeline.[2][3]

This guide provides a comprehensive, in-depth exploration of the in silico screening process, using the novel compound ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate as a central case study. This molecule, a derivative of glycine and possessing a phenoxyacetic acid moiety, represents a class of compounds with diverse biological activities.[5][6][7] Through this focused lens, we will navigate the core methodologies of in silico drug discovery, from initial target identification to the intricate dynamics of protein-ligand interactions.

This document is crafted for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols, instead delving into the "why" behind each step, fostering a deeper understanding of the scientific rationale that underpins these powerful computational tools.

The Subject Molecule: this compound

Before embarking on our in silico investigation, a thorough understanding of our molecule of interest is paramount.

Chemical Structure:

Key Structural Features:

-

Phenoxyacetic Acid Scaffold: This core structure is present in a variety of biologically active compounds, including herbicides and pharmaceuticals with anti-inflammatory, antibacterial, and antihypertensive properties.[6][7]

-

Glycine Derivative: As a derivative of the simplest amino acid, it possesses a degree of biocompatibility.[5]

-

Chlorophenoxy Group: The presence of a halogenated aromatic ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

Given the absence of published in silico studies on this specific molecule, our approach will be that of a pioneering investigation, outlining a robust workflow that can be applied to any novel small molecule.

The In Silico Screening Workflow: A Strategic Overview

A successful in silico screening campaign is not a monolithic process but rather a multi-stage funnel designed to progressively enrich a large virtual library for compounds with a high probability of biological activity.[8]

Our workflow for this compound will be as follows:

References

- 1. What is in silico drug discovery? [synapse.patsnap.com]

- 2. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 3. dockdynamics.com [dockdynamics.com]

- 4. frontiersin.org [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. jetir.org [jetir.org]

- 7. jetir.org [jetir.org]

- 8. chem-space.com [chem-space.com]

Spectroscopic Characterization of Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental data for this specific molecule is not widely available in the public domain, this guide synthesizes theoretical predictions based on its chemical structure and data from analogous compounds to provide researchers, scientists, and drug development professionals with a robust framework for its analysis. Methodologies for data acquisition and interpretation are also detailed to facilitate the empirical validation of the predicted spectroscopic profile.

Introduction

This compound (Figure 1) is a complex organic molecule with potential applications in pharmaceutical and chemical research. Its structure incorporates several key functional groups, including an ester, an amide, an ether linkage, and two aromatic rings, one of which is substituted with a chlorine atom. A thorough understanding of its spectroscopic properties is paramount for confirming its identity, assessing its purity, and elucidating its structure in various experimental contexts. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1: Chemical structure of this compound.

| Property | Value | Source |

| Molecular Formula | C19H20ClNO4 | |

| Molecular Weight | 361.82 g/mol | |

| Appearance | Colorless to light yellow oil | |

| LogP | 3.696 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 8 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the structure of this compound, the following ¹H and ¹³C NMR signals are predicted.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, methyl, and ethyl groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 - 6.8 | Multiplet | 8H | Aromatic protons |

| ~ 4.2 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~ 4.1 | Singlet | 2H | -CO-CH₂ -Ar |

| ~ 3.8 | Singlet | 2H | -N-CH₂ -CO- |

| ~ 3.0 | Singlet | 3H | -N-CH₃ |

| ~ 1.2 | Triplet | 3H | -O-CH₂-CH₃ |

Causality of Predictions:

-

Aromatic Protons (δ 7.4 - 6.8): The eight protons on the two aromatic rings will appear as a complex multiplet in this region due to their varied electronic environments and spin-spin coupling.

-

Ethyl Ester Group (δ 4.2 and 1.2): The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom, resulting in a quartet at approximately 4.2 ppm. The methyl protons will appear as a triplet around 1.2 ppm due to coupling with the methylene protons.

-

Methylene Protons (δ 4.1 and 3.8): The two sets of methylene protons adjacent to the carbonyl and amide groups will appear as singlets in the absence of adjacent protons for coupling. Their chemical shifts are influenced by the electron-withdrawing nature of the neighboring functional groups.

-

N-Methyl Group (δ 3.0): The methyl group attached to the nitrogen atom is expected to be a singlet around 3.0 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | Ester Carbonyl Carbon |

| ~ 168 | Amide Carbonyl Carbon |

| ~ 155 - 115 | Aromatic Carbons |

| ~ 61 | -O-C H₂-CH₃ |

| ~ 52 | -N-C H₂-CO- |

| ~ 38 | -CO-C H₂-Ar |

| ~ 35 | -N-C H₃ |

| ~ 14 | -O-CH₂-C H₃ |

Causality of Predictions:

-

Carbonyl Carbons (δ 170 and 168): The ester and amide carbonyl carbons are the most deshielded and will appear at the downfield end of the spectrum.

-

Aromatic Carbons (δ 155 - 115): The twelve carbons of the two aromatic rings will resonate in this region. The carbon attached to the chlorine atom will have a distinct chemical shift.

-

Aliphatic Carbons (δ 61 - 14): The remaining aliphatic carbons will appear at the upfield end of the spectrum, with their chemical shifts determined by their proximity to electronegative atoms and functional groups.

Experimental Protocol for NMR Data Acquisition

Figure 2: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester, amide, ether, and aromatic moieties.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2980 - 2850 | Medium | Aliphatic C-H stretch |

| ~ 1740 | Strong | Ester C=O stretch |

| ~ 1650 | Strong | Amide C=O stretch |

| ~ 1600, 1490 | Medium | Aromatic C=C stretch |

| ~ 1250 | Strong | Aryl-O-C stretch (ether) |

| ~ 1100 | Medium | C-N stretch |

| ~ 830 | Strong | p-substituted benzene C-H bend |

Causality of Predictions:

-

Carbonyl Stretching (1740 and 1650 cm⁻¹): The two carbonyl groups will give rise to strong absorption bands. The ester carbonyl typically appears at a higher wavenumber than the amide carbonyl.

-

C-H Stretching (3100-2850 cm⁻¹): The aromatic and aliphatic C-H stretching vibrations will be observed in their characteristic regions.

-

Aromatic C=C Stretching (1600, 1490 cm⁻¹): The stretching of the carbon-carbon double bonds in the aromatic rings will produce medium intensity bands.

-

Ether Linkage (1250 cm⁻¹): The aryl-O-C stretching of the ether linkage is expected to show a strong absorption.

-

p-Substituted Benzene (830 cm⁻¹): The out-of-plane C-H bending vibration for the para-substituted chlorophenyl ring is a characteristic and strong band.

Experimental Protocol for IR Data Acquisition